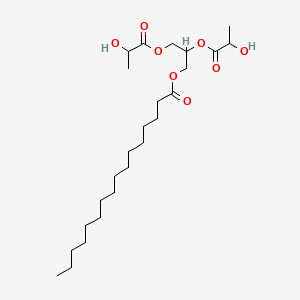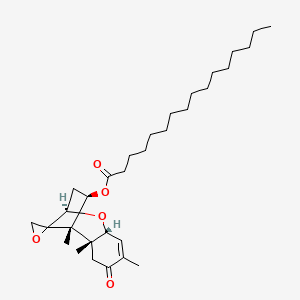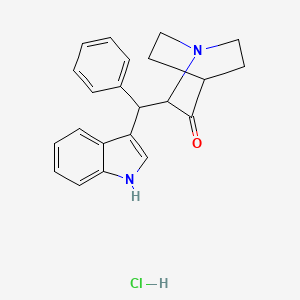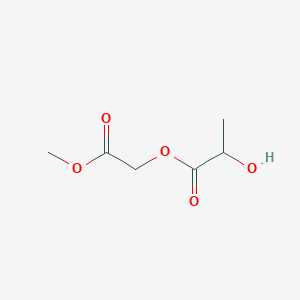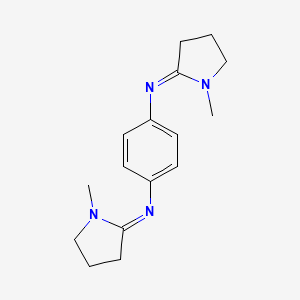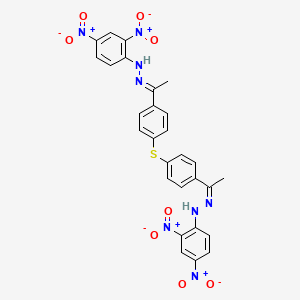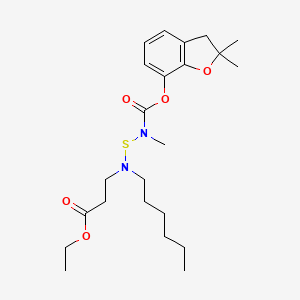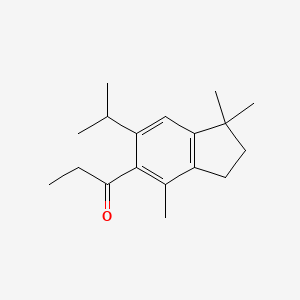
Ethyl 2-bromohexanoate, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromohexanoate, (S)-, also known as Ethyl 2-bromocapronate, is an organic compound with the molecular formula C8H15BrO2. It is a colorless liquid with a mild odor and is primarily used as a reagent in organic synthesis. This compound is significant due to its ability to form various carbon-carbon bonds, making it a versatile tool in chemical research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-bromohexanoate can be synthesized through the esterification reaction between ethyl alcohol and 2-bromoisobutyric acid. This process is typically catalyzed by sulfuric acid and conducted at elevated temperatures . Another common method involves the reaction of ethyl bromide with 2-hexanol in the presence of a base such as sodium hydroxide, following an SN2 mechanism .
Industrial Production Methods
In industrial settings, the production of Ethyl 2-bromohexanoate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-bromohexanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols.
Oxidation Reactions: It can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of various substituted hexanoates.
Reduction: Formation of 2-hexanol.
Oxidation: Formation of hexanoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromohexanoate is widely used in scientific research due to its versatility:
Biology: It serves as a reagent in the preparation of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action for Ethyl 2-bromohexanoate is based on its ability to create carbon-carbon bonds. When combined with a base, such as sodium hydroxide, ethyl bromide undergoes a reaction with 2-hexanol to produce Ethyl 2-bromohexanoate. This process operates through an SN2 mechanism, where the 2-hexanol molecule displaces the ethyl bromide molecule, resulting in the formation of a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 6-bromohexanoate
- 5-Chlorovaleric acid
- 5-Bromovaleric acid
- Ethyl acetoacetate
- Methyl acetoacetate
- Ethyl 7-bromoheptanoate
- 2-Chlorocyclohexanol
- Methyl 4-chlorobutyrate
- Ethyl 4-bromobutyrate
- Ethyl 3-aminobutyrate
Uniqueness
Ethyl 2-bromohexanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, particularly those involving carbon-carbon bond formation. Its versatility and reactivity make it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
171598-11-1 |
|---|---|
Molekularformel |
C8H15BrO2 |
Molekulargewicht |
223.11 g/mol |
IUPAC-Name |
ethyl (2S)-2-bromohexanoate |
InChI |
InChI=1S/C8H15BrO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
KOUAQOCYMAENKN-ZETCQYMHSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)OCC)Br |
Kanonische SMILES |
CCCCC(C(=O)OCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




